molecular formula C25H27N5O2 B3311335 1-(4-phenylpiperazin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one CAS No. 946257-47-2

1-(4-phenylpiperazin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one

Cat. No.: B3311335
CAS No.: 946257-47-2
M. Wt: 429.5 g/mol
InChI Key: OXSOATXAMWFHSL-UHFFFAOYSA-N
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Description

The compound 1-(4-phenylpiperazin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one features a hybrid structure combining a phenylpiperazine moiety, an indole core substituted with a 1,3,4-oxadiazole ring, and an isopropyl group.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-18(2)24-26-27-25(32-24)22-16-19-8-6-7-11-21(19)30(22)17-23(31)29-14-12-28(13-15-29)20-9-4-3-5-10-20/h3-11,16,18H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSOATXAMWFHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-phenylpiperazin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one typically involves multiple steps, including the formation of the piperazine, indole, and oxadiazole rings, followed by their coupling. The synthetic route may involve:

    Formation of Piperazine Ring: Starting from phenylpiperazine, the piperazine ring is synthesized through a series of alkylation and cyclization reactions.

    Formation of Indole Moiety: The indole ring is synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Formation of Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a hydrazide with an appropriate carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the piperazine, indole, and oxadiazole rings using suitable reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Chemical Reactions Analysis

1-(4-phenylpiperazin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

    Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of new ring structures.

Scientific Research Applications

1-(4-phenylpiperazin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with various biological targets.

    Pharmacology: Research focuses on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Studies aim to understand its bioavailability and potential side effects.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways.

    Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-phenylpiperazin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced neurotransmission.

Comparison with Similar Compounds

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone

  • Key Differences : Replaces the oxadiazole group with a methyl-substituted indole and incorporates a diphenylmethyl group on piperazine.
  • Implications : The diphenylmethyl group may enhance lipophilicity and CNS penetration, but the absence of oxadiazole could reduce hydrogen-bonding interactions critical for target binding .

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one

  • Key Differences : Substitutes the indole-oxadiazole unit with a chlorophenyl group and introduces a fluorobenzyl group on piperazine.
  • Implications : The electron-withdrawing fluorine and chlorine atoms may improve metabolic stability but alter target selectivity compared to the indole-oxadiazole core .

Analogues with Heterocyclic Replacements

1-(4-Phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-one

  • Key Similarities: Retains the 1,3,4-oxadiazole ring but replaces the indole-piperazine system with a phenoxyphenyl-propanone scaffold.
  • Activity : Demonstrated anti-inflammatory activity in preclinical models, suggesting the oxadiazole group’s role in modulating inflammation-related pathways .

2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone

  • Key Differences : Substitutes oxadiazole with tetrazole, a bioisostere with distinct electronic properties.
  • Implications : Tetrazole’s higher acidity and hydrogen-bonding capacity may influence pharmacokinetics and target engagement .

Indole-Based Derivatives with Varied Substituents

1-(5-Methoxy-2-(4-nitrophenylamino)indol-3-yl)propan-1-one

  • Key Differences: Introduces a nitroanilino group on indole and lacks the piperazine-oxadiazole system.
  • Activity : Nitro groups often enhance antibacterial activity but may increase toxicity risks .

(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone

  • Key Differences: Replaces the ethanone linker with a direct methanone bond and uses benzylpiperazine.
  • Implications : The benzyl group may enhance blood-brain barrier permeability, making it relevant for CNS-targeted therapies .

Comparative Data Table

Compound Name Key Structural Features Biological Activity/Notes Reference
Target Compound Indole-oxadiazole, phenylpiperazine, isopropyl Hypothesized kinase/receptor modulation N/A
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone Diphenylmethylpiperazine, methylindole Potential CNS activity
1-(4-Phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-one Phenoxyphenyl-propanone, oxadiazole Anti-inflammatory
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone Tetrazole, allylpiperazine Improved metabolic stability
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Benzylpiperazine, indole-methanone CNS-targeted design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-phenylpiperazin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-phenylpiperazin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one

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